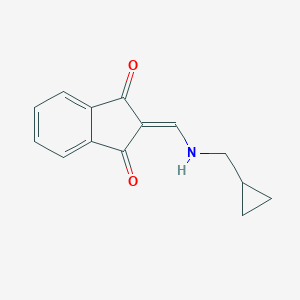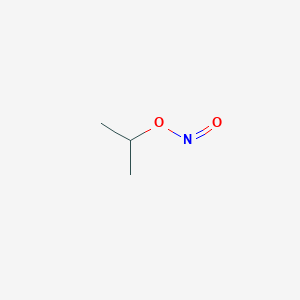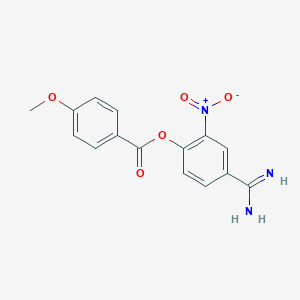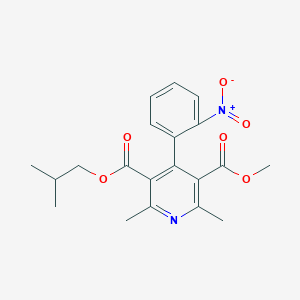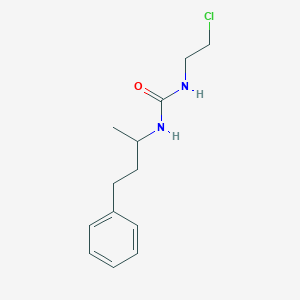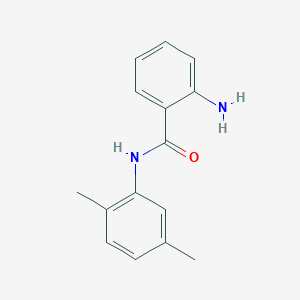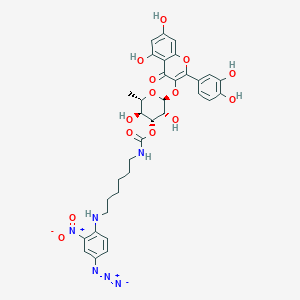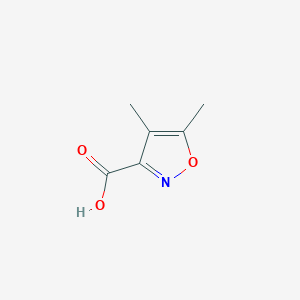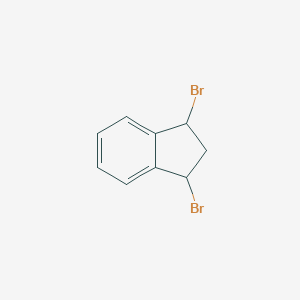
1,3-Dibromoindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromoindane is a chemical compound that belongs to the family of indanes. It is a halogenated indane that is used in scientific research for its unique properties. The compound has been synthesized through various methods and has been used in a range of scientific applications.
Mécanisme D'action
The mechanism of action of 1,3-Dibromoindane is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes. The compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of various compounds.
Biochemical and Physiological Effects:
1,3-Dibromoindane has been shown to have various biochemical and physiological effects. The compound has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-tumor properties. In addition, the compound has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dibromoindane has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized. In addition, it has been shown to have a range of biological activities, making it useful for a variety of scientific research applications. However, the compound also has some limitations. It is toxic and must be handled with care. In addition, the compound is relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1,3-Dibromoindane in scientific research. One direction is the further exploration of the compound's biological activities. Another direction is the development of new synthetic methods for the compound. Additionally, the compound could be used as a starting material for the synthesis of new drugs. Finally, the compound could be used in the development of new materials with unique properties.
Conclusion:
1,3-Dibromoindane is a chemical compound that has a range of scientific research applications. It has been synthesized through various methods and has been shown to have a range of biological activities. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 1,3-Dibromoindane is a valuable compound for scientific research and has the potential to contribute to the development of new drugs and materials.
Méthodes De Synthèse
1,3-Dibromoindane can be synthesized through various methods. One of the most commonly used methods is the bromination of indane using bromine in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane. Another method involves the reaction of 1-bromoindane and 3-bromoindane in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane.
Applications De Recherche Scientifique
1,3-Dibromoindane has been used in a range of scientific research applications. It has been used as a building block for the synthesis of various compounds. The compound has also been used as a reagent in organic synthesis. In addition, 1,3-Dibromoindane has been used as a starting material for the synthesis of various drugs.
Propriétés
Numéro CAS |
19922-76-0 |
|---|---|
Nom du produit |
1,3-Dibromoindane |
Formule moléculaire |
C9H8Br2 |
Poids moléculaire |
275.97 g/mol |
Nom IUPAC |
1,3-dibromo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8Br2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2 |
Clé InChI |
HRNJVYHQBDAKQE-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2C1Br)Br |
SMILES canonique |
C1C(C2=CC=CC=C2C1Br)Br |
Synonymes |
1,3-Dibromoindane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



